molecular formula C29H27BrClN3O B4602613 [6-bromo-2-(4-ethylphenyl)quinolin-4-yl][4-(4-chlorobenzyl)piperazin-1-yl]methanone CAS No. 667437-09-4

[6-bromo-2-(4-ethylphenyl)quinolin-4-yl][4-(4-chlorobenzyl)piperazin-1-yl]methanone

Cat. No.: B4602613
CAS No.: 667437-09-4
M. Wt: 548.9 g/mol
InChI Key: SABZPHBMHGDYJS-UHFFFAOYSA-N
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Description

[6-bromo-2-(4-ethylphenyl)quinolin-4-yl][4-(4-chlorobenzyl)piperazin-1-yl]methanone is a complex organic compound that belongs to the quinoline family. This compound is characterized by the presence of a quinoline core substituted with bromine, ethylphenyl, and piperazinyl groups. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [6-bromo-2-(4-ethylphenyl)quinolin-4-yl][4-(4-chlorobenzyl)piperazin-1-yl]methanone typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the use of a Suzuki–Miyaura coupling reaction, which is known for its mild and functional group-tolerant reaction conditions . The reaction involves the coupling of a brominated quinoline derivative with an arylboronic acid in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

[6-bromo-2-(4-ethylphenyl)quinolin-4-yl][4-(4-chlorobenzyl)piperazin-1-yl]methanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the quinoline core can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce quinoline derivatives with reduced functional groups.

Scientific Research Applications

Chemistry

In chemistry, [6-bromo-2-(4-ethylphenyl)quinolin-4-yl][4-(4-chlorobenzyl)piperazin-1-yl]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a pharmacophore. Its structural features make it a candidate for the development of new drugs targeting specific biological pathways.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It may exhibit activity against certain diseases, making it a subject of interest in drug discovery and development.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in various industries, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of [6-bromo-2-(4-ethylphenyl)quinolin-4-yl][4-(4-chlorobenzyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

    6-bromo-2-methyl-4-phenylquinolin-3-yl-ethanone: A similar compound with a methyl group instead of an ethyl group.

    5-bromo-2-(6-bromo-4-phenylquinolin-2-ylamino)-phenyl-phenyl-methanone: A compound with additional bromine and phenyl substitutions.

Uniqueness

The uniqueness of [6-bromo-2-(4-ethylphenyl)quinolin-4-yl][4-(4-chlorobenzyl)piperazin-1-yl]methanone lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

[6-bromo-2-(4-ethylphenyl)quinolin-4-yl]-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H27BrClN3O/c1-2-20-3-7-22(8-4-20)28-18-26(25-17-23(30)9-12-27(25)32-28)29(35)34-15-13-33(14-16-34)19-21-5-10-24(31)11-6-21/h3-12,17-18H,2,13-16,19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SABZPHBMHGDYJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)N4CCN(CC4)CC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H27BrClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801121455
Record name [6-Bromo-2-(4-ethylphenyl)-4-quinolinyl][4-[(4-chlorophenyl)methyl]-1-piperazinyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801121455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

548.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

667437-09-4
Record name [6-Bromo-2-(4-ethylphenyl)-4-quinolinyl][4-[(4-chlorophenyl)methyl]-1-piperazinyl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=667437-09-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [6-Bromo-2-(4-ethylphenyl)-4-quinolinyl][4-[(4-chlorophenyl)methyl]-1-piperazinyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801121455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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